Structural Absence of the Ortho-Hydroxy Pharmacophore vs. PAC-1: Defined by SAR Class Boundaries
The compound lacks the ortho-hydroxy group on the hydrazone terminus that defines the active pharmacophore of PAC-1 and its potent analogs. In the comprehensive PAC-1 derivative library assessment, Class I compounds (those lacking the ortho-hydroxy-N-acylhydrazone) showed significantly reduced activity compared to PAC-1 in zinc chelation, procaspase-3 activation, and U-937 cell death assays [1]. PAC-1 induces U-937 leukemia cell death with a 72-hour IC50 of 3.8 ± 0.4 μM and activates procaspase-3 at 42 ± 1.8% of control activity at 25 μM [2]. Class I derivatives were not explicitly quantified in the same table but were reported as essentially inactive in these assays [1]. This SAR boundary is well-established: the ortho-hydroxy-N-acylhydrazone moiety is essential for activity [1].
| Evidence Dimension | Presence of ortho-hydroxy group on hydrazone terminus (essential for zinc chelation and procaspase-3 activation) |
|---|---|
| Target Compound Data | Absent; diphenylmethylene group present (no hydroxyl substitution at any position on benzophenone imine) |
| Comparator Or Baseline | PAC-1 (CAS 315183-21-2): ortho-hydroxy group present at the 2-position of the benzylidene ring; U-937 72h IC50 = 3.8 ± 0.4 μM; Procaspase-3 activation at 25 μM = 42 ± 1.8% of control [2] |
| Quantified Difference | Qualitative categorical difference: ortho-hydroxy absent vs. present. Based on class-level SAR, compounds lacking ortho-hydroxy show diminished to abolished procaspase-3 activation [1]. Exact IC50 for target compound has not been publicly reported. |
| Conditions | SAR conclusions drawn from U-937 human lymphoma cell viability assays (72-hour Annexin V-FITC/propidium iodide staining), procaspase-3 biochemical activation assay (50 μM compound, 1 μM procaspase-3 WT, 3.5 μM ZnSO4, Ac-DEVD-pNA substrate monitored at 405 nm) [2] |
Why This Matters
This structural distinction defines the compound's likely biological mechanism profile: it is predicted to lack procaspase-3 activating activity, making it unsuitable as a direct PAC-1 substitute but potentially valuable as a negative control or scaffold for divergent SAR exploration.
- [1] Roth HS, Hergenrother PJ. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities. Curr Med Chem. 2016;23(3):201-241. Section: Class I derivatives lacking the phenol showed significantly reduced activity compared to PAC-1. PMC4968085. View Source
- [2] Roth HS, Hergenrother PJ. Table 10: PAC-1 U-937 72h IC50 = 3.8 ± 0.4 μM; %Procaspase-3 Activity (25 μM) = 42 ± 1.8. Curr Med Chem. 2016;23(3):201-241. PMC4968085. View Source
